2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
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Overview
Description
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a chemical compound that belongs to the class of fluorinated organic compounds. The presence of fluorine atoms imparts unique physical and chemical properties to the compound, making it of significant interest in various scientific fields .
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar coupling reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain biological targets, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be compared with other similar fluorinated compounds, such as:
4-Fluorobenzylamine: Another fluorinated compound with different structural features and applications.
2,6-Diphenyl-4-(4-fluorophenyl)pyrylium tetrafluoroborate: A compound with similar fluorinated phenyl groups but different core structures and properties.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: A fluorinated compound with a different heterocyclic core and distinct applications.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
917804-82-1 |
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Molecular Formula |
C29H23FN2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H23FN2/c30-25-17-15-21(16-18-25)24-19-28(22-9-3-1-4-10-22)32(27-14-8-7-13-26(27)31)29(20-24)23-11-5-2-6-12-23/h1-20,24H,31H2 |
InChI Key |
HUUMHMPMHRFEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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